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Compound of Interest

Compound Name:
1-(4-Isopropylphenyl)propan-1-

one

Cat. No.: B1308067 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for p-

Isopropylpropiophenone (also known as 1-(4-isopropylphenyl)propan-1-one), a key organic

compound. Understanding its spectral signature is crucial for its identification, characterization,

and application in various scientific fields, including organic synthesis and pharmaceutical

development. This document will delve into the details of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural

features that give rise to its unique spectral properties.

Molecular Structure and Key Features
p-Isopropylpropiophenone (CAS No: 27465-52-7) is an aromatic ketone with the molecular

formula C12H16O and a molecular weight of 176.26 g/mol .[1][2] Its structure consists of a

propiophenone core substituted with an isopropyl group at the para position of the phenyl ring.

This substitution pattern significantly influences the electronic environment of the molecule and,

consequently, its spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For p-Isopropylpropiophenone, both ¹H and ¹³C NMR provide invaluable structural

information.

¹H NMR Spectroscopy: Unraveling the Proton
Environment
The ¹H NMR spectrum of p-Isopropylpropiophenone is characterized by distinct signals

corresponding to the different types of protons present in the molecule. The deshielding effect

of the carbonyl group and the aromatic ring are key factors in interpreting the spectrum.[3][4]

Key ¹H NMR Spectral Features:
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Proton Type

Approximate

Chemical Shift

(δ, ppm)

Multiplicity Integration
Structural

Assignment

Aromatic Protons

(ortho to C=O)
7.8 - 8.0 Doublet 2H

Protons on the

aromatic ring

adjacent to the

carbonyl group.

Aromatic Protons

(meta to C=O)
7.2 - 7.4 Doublet 2H

Protons on the

aromatic ring

adjacent to the

isopropyl group.

Methylene

Protons (-CH2-)
2.9 - 3.1 Quartet 2H

Protons of the

ethyl group

adjacent to the

carbonyl group.

Methine Proton (-

CH-)
2.9 - 3.1 Septet 1H

Proton of the

isopropyl group.

Methyl Protons (-

CH3 of ethyl)
1.1 - 1.3 Triplet 3H

Protons of the

ethyl group.

Methyl Protons (-

CH3 of isopropyl)
1.2 - 1.4 Doublet 6H

Protons of the

isopropyl group.

Expert Interpretation: The downfield shift of the aromatic protons ortho to the carbonyl group is

a direct consequence of the electron-withdrawing nature of the ketone functionality. The quartet

and triplet pattern of the ethyl group protons and the septet and doublet pattern of the isopropyl

group protons are classic examples of spin-spin coupling, providing definitive evidence for

these structural motifs. Hydrogens on the carbon next to a carbonyl group are slightly

deshielded and typically appear in the 2.0 to 2.3 δ range.[5]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon environments within the

molecule. The carbonyl carbon is a particularly diagnostic signal.[4]
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Key ¹³C NMR Spectral Features:

Carbon Type
Approximate Chemical Shift

(δ, ppm)
Structural Assignment

Carbonyl Carbon (C=O) 195 - 205
The ketone carbonyl carbon,

significantly deshielded.

Aromatic Carbon (ipso- to

C=O)
135 - 140

The aromatic carbon directly

attached to the carbonyl group.

Aromatic Carbon (ipso- to

isopropyl)
150 - 155

The aromatic carbon directly

attached to the isopropyl

group.

Aromatic Carbons (ortho to

C=O)
128 - 130

Aromatic carbons adjacent to

the carbonyl group.

Aromatic Carbons (meta to

C=O)
126 - 128

Aromatic carbons adjacent to

the isopropyl group.

Methylene Carbon (-CH2-) 30 - 35
The carbon of the ethyl group

adjacent to the carbonyl.

Methine Carbon (-CH-) 33 - 38
The carbon of the isopropyl

group.

Methyl Carbon (-CH3 of ethyl) 8 - 12
The terminal carbon of the

ethyl group.

Methyl Carbons (-CH3 of

isopropyl)
22 - 26

The equivalent carbons of the

isopropyl group.

Expert Interpretation: The most downfield signal in the spectrum, typically above 190 ppm, is

unequivocally assigned to the carbonyl carbon, a hallmark of aldehydes and ketones.[3][4] The

distinct signals for the aromatic carbons reflect the substitution pattern, and the chemical shifts

of the aliphatic carbons are consistent with their positions relative to the electron-withdrawing

carbonyl group and the aromatic ring.
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Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is an essential tool for identifying the functional groups present in a molecule

by detecting their characteristic vibrational frequencies.

Key IR Spectral Features:

Vibrational Mode
Approximate

Wavenumber (cm⁻¹)
Intensity Interpretation

C=O Stretch 1680 - 1690 Strong

Characteristic of an

aromatic ketone.

Conjugation with the

aromatic ring lowers

the frequency

compared to a

saturated ketone.[5][6]

Aromatic C-H Stretch 3000 - 3100 Medium

Stretching vibrations

of the C-H bonds on

the aromatic ring.[7]

Aliphatic C-H Stretch 2850 - 3000 Medium-Strong

Stretching vibrations

of the C-H bonds in

the isopropyl and ethyl

groups.[8]

Aromatic C=C Stretch
1585 - 1600 & 1400 -

1500
Medium-Weak

In-ring carbon-carbon

stretching vibrations of

the aromatic ring.[7]

C-H Bending

(Isopropyl)
~1385 and ~1370 Medium

Characteristic bending

vibrations for the two

methyl groups of the

isopropyl substituent.
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Expert Interpretation: The most prominent and diagnostic peak in the IR spectrum of p-

Isopropylpropiophenone is the strong absorption band for the carbonyl (C=O) stretch. Its

position, slightly below 1700 cm⁻¹, is indicative of a ketone conjugated with an aromatic ring.[3]

[6] The presence of both aromatic and aliphatic C-H stretching bands further confirms the

overall structure.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its

fragmentation pattern upon ionization, which can be used to deduce its structure.

Key Mass Spectral Features:

m/z Relative Intensity
Proposed Fragment

Ion
Interpretation

176 Moderate [C12H16O]⁺

Molecular ion (M⁺)

peak, confirming the

molecular weight.

147 Strong [M - C2H5]⁺
Loss of an ethyl

radical via α-cleavage.

133 Moderate [M - C3H7]⁺
Loss of an isopropyl

radical.

105 Moderate [C6H4C(O)CH2CH3]⁺

McLafferty

rearrangement

product (less likely

due to aromatic ring).

77 Moderate [C6H5]⁺ Phenyl cation.

43 Moderate [C3H7]⁺ Isopropyl cation.

Expert Interpretation: The mass spectrum of p-Isopropylpropiophenone will show a moderately

intense molecular ion peak at m/z 176.[4] A key fragmentation pathway for ketones is α-

cleavage, the breaking of the bond between the carbonyl group and an adjacent carbon.[3][5]
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For p-Isopropylpropiophenone, the most significant α-cleavage results in the loss of the ethyl

group, leading to a strong peak at m/z 147. This resonance-stabilized acylium ion is a

characteristic fragment.

Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data

discussed.

NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of p-Isopropylpropiophenone in about

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

ensure a homogeneous magnetic field.

¹H NMR Acquisition:

Acquire a standard one-pulse ¹H NMR spectrum.

Set appropriate spectral width, acquisition time, and relaxation delay.

Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural

abundance of ¹³C.

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate

the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Data Acquisition (Attenuated Total Reflectance - ATR)
Background Spectrum: Record a background spectrum of the clean ATR crystal.
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Sample Application: Place a small drop of liquid p-Isopropylpropiophenone directly onto the

ATR crystal.

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition (Electron Ionization
- EI)

Sample Introduction: Introduce a dilute solution of p-Isopropylpropiophenone into the mass

spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce

ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Visualizations
Molecular Structure of p-Isopropylpropiophenone
Caption: Molecular structure of p-Isopropylpropiophenone.

Key Mass Spectrometry Fragmentation Pathway
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[C12H16O]⁺˙

m/z = 176

Acylium Ion
[C10H11O]⁺
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Ethyl Radical
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Click to download full resolution via product page

Caption: Primary α-cleavage fragmentation of p-Isopropylpropiophenone in MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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